molecular formula C7H11ClO4 B057427 Methyl 4-acetyloxy-2-chlorobutanoate CAS No. 112343-32-5

Methyl 4-acetyloxy-2-chlorobutanoate

Cat. No. B057427
CAS RN: 112343-32-5
M. Wt: 194.61 g/mol
InChI Key: RHPQWKWGKXPZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetyloxy-2-chlorobutanoate, also known as MACB, is a chemical compound that belongs to the family of organic esters. It is a colorless liquid that has a fruity odor and is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-acetyloxy-2-chlorobutanoate is not fully understood, but it is believed to affect the function of enzymes and proteins in biological systems. It may also interact with cell membranes and alter their properties.
Biochemical and Physiological Effects:
Methyl 4-acetyloxy-2-chlorobutanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have an inhibitory effect on certain enzymes and to modulate the activity of ion channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-acetyloxy-2-chlorobutanoate is its versatility and ease of use in laboratory experiments. It is also relatively inexpensive and widely available. However, its potential toxicity and the need for specialized equipment and expertise in handling it are some of the limitations.

Future Directions

There are numerous future directions for the use of Methyl 4-acetyloxy-2-chlorobutanoate in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of research is the development of new synthetic routes for Methyl 4-acetyloxy-2-chlorobutanoate and its derivatives. Additionally, the study of its mechanism of action and its interaction with biological systems is an ongoing area of research.

Synthesis Methods

The synthesis of Methyl 4-acetyloxy-2-chlorobutanoate involves the reaction of 4-hydroxy-2-chlorobutanoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as distillation and chromatography.

Scientific Research Applications

Methyl 4-acetyloxy-2-chlorobutanoate has numerous applications in scientific research, including the synthesis of other organic compounds, as a reagent in chemical reactions, and as a starting material in the production of pharmaceuticals. It is also used in the development of new drugs and in the study of biological processes.

properties

CAS RN

112343-32-5

Product Name

Methyl 4-acetyloxy-2-chlorobutanoate

Molecular Formula

C7H11ClO4

Molecular Weight

194.61 g/mol

IUPAC Name

methyl 4-acetyloxy-2-chlorobutanoate

InChI

InChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3

InChI Key

RHPQWKWGKXPZNT-UHFFFAOYSA-N

SMILES

CC(=O)OCCC(C(=O)OC)Cl

Canonical SMILES

CC(=O)OCCC(C(=O)OC)Cl

synonyms

Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI)

Origin of Product

United States

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